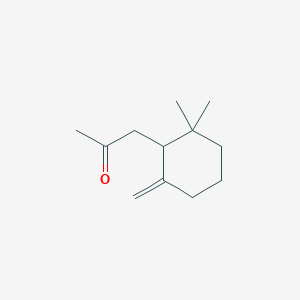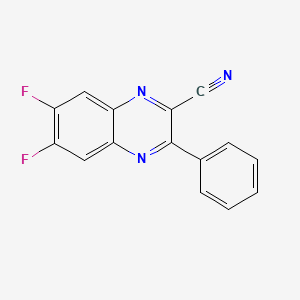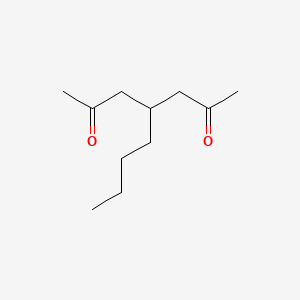
4-Butylheptane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylheptane-2,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is part of the larger class of β-diketones, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between butyl acetate and heptanone under basic conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The α-hydrogens of the diketone can be substituted with various groups through enolate chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Enolate formation is often facilitated by strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the substituent introduced.
Applications De Recherche Scientifique
4-Butylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Butylheptane-2,6-dione largely depends on its chemical reactivity. The compound can form enolates, which are nucleophilic and can participate in various reactions. These enolates can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in many of its applications in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylheptane-2,6-dione: Similar in structure but with a tert-butyl group instead of a butyl group.
2,6-Dimethyl-4-heptanone: Another diketone with different alkyl substituents.
Uniqueness
4-Butylheptane-2,6-dione is unique due to its specific alkyl substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules .
Propriétés
Numéro CAS |
497173-00-9 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4-butylheptane-2,6-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h11H,4-8H2,1-3H3 |
Clé InChI |
VDZOUDZDKTWRDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=O)C)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6-Tris(1-{[2-(dimethylamino)ethyl]amino}ethylidene)cyclohexane-1,3,5-trione](/img/structure/B14237291.png)
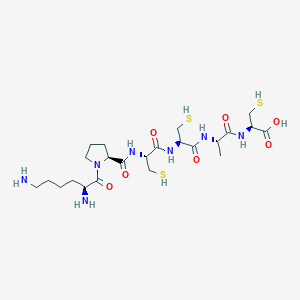
![5-(3-{[Bis(aziridin-1-yl)phosphoryl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14237303.png)
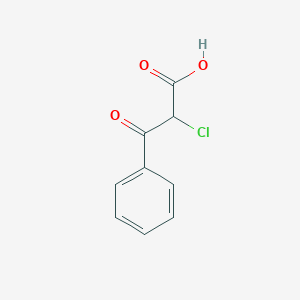
![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
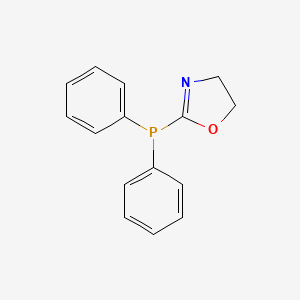
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
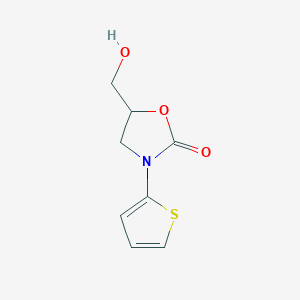
![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)
